molecular formula C11H14BrNO B8152629 1-(3-Bromo-5-methoxyphenyl)pyrrolidine

1-(3-Bromo-5-methoxyphenyl)pyrrolidine

Cat. No.: B8152629
M. Wt: 256.14 g/mol
InChI Key: MDIDJNNOURLZIE-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)pyrrolidine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring.

Preparation Methods

The synthesis of 1-(3-Bromo-5-methoxyphenyl)pyrrolidine typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromo-5-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Common Reagents and Conditions: Typical reagents include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of bromine and methoxy substituents on biological activity.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(3-Bromo-5-methoxyphenyl)pyrrolidine can be compared with similar compounds, such as:

Properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-7-9(12)6-10(8-11)13-4-2-3-5-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIDJNNOURLZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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